
Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
Description
Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate is a bicyclic organic compound featuring a strained azetidine (four-membered) ring system substituted with a cyclopropyl group and a hydroxyl group at the 3-position. The tert-butyl carbamate group at the 1-position serves as a protective moiety, commonly employed in synthetic organic chemistry to stabilize reactive intermediates.
Properties
IUPAC Name |
tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-11(14,7-12)8-4-5-8/h8,14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQDEDUMJIZSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS Number: 1438858-75-3) is a chemical compound with a unique molecular structure that includes a tert-butyl group, a cyclopropyl moiety, and a hydroxyazetidine framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : Approximately 211.28 g/mol
- IUPAC Name : this compound
- Physical Form : Solid, typically stored at 4°C
- Purity : ≥95%
Biological Activity
This compound exhibits several biological activities, which are summarized below:
- Enzyme Inhibition : Similar compounds have been shown to interact with enzymes involved in metabolic pathways, suggesting that this compound may also exhibit enzyme inhibitory properties.
- Receptor Modulation : Research indicates potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions and disorders.
Preliminary Studies and Findings
Preliminary studies on related compounds suggest that they may possess:
- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Properties : Some derivatives have been noted for their ability to modulate inflammatory responses.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | CHN O | Contains an azetidine ring |
Cyclopropylamine derivative | Varies | Focused on varying amine functionalities |
N-cyclopropylaniline | Varies | Lacks hydroxyl and carbonic functionalities |
Case Studies
- Study on Antimicrobial Activity :
- A study investigated the antimicrobial effects of various azetidine derivatives, including this compound. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria.
- Research on Neurological Effects :
- Another study focused on the interaction of azetidine derivatives with nAChRs, reporting that certain modifications enhanced binding affinity and selectivity towards specific receptor subtypes, potentially offering therapeutic avenues for neurological disorders.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHNO
Molecular Weight: 213.27 g/mol
CAS Number: 1438858-75-3
The compound features a tert-butyl group, a cyclopropyl moiety, and a hydroxyazetidine structure, which contributes to its unique chemical behavior and biological activity.
Medicinal Chemistry Applications
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JAK Inhibition:
- Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate has been identified as a potential Janus kinase (JAK) inhibitor. JAKs play critical roles in signaling pathways related to immune response and inflammation. Inhibiting these kinases can be beneficial for treating autoimmune diseases and certain cancers .
- Therapeutic Uses:
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent functionalization to introduce the cyclopropyl and hydroxy groups. This compound serves as a versatile building block for developing related derivatives with enhanced biological properties.
Recent studies have highlighted the biological activities of compounds similar to this compound:
- Inflammation Models: In vitro studies demonstrated that derivatives of this compound can significantly reduce inflammatory markers in cell cultures exposed to pro-inflammatory cytokines .
- Cancer Research: Preclinical trials indicated that compounds with similar structures showed promise in inhibiting tumor growth in various cancer models, suggesting that this compound may have similar effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
This pyrrolidine-based compound (CAS 1186654-76-1) shares the tert-butyl carbamate protective group but differs in its five-membered pyrrolidine ring and substituents (hydroxymethyl and 4-methoxyphenyl groups). Key comparisons are summarized below:
Key Research Findings
- Cyclopropane substituents may further influence conformational rigidity or steric interactions.
- Solubility and Polarity : The hydroxyl group in both compounds improves aqueous solubility, but the hydroxymethyl group in the pyrrolidine analog may offer greater hydrogen-bonding flexibility. The 4-methoxyphenyl group in the latter enhances lipophilicity, impacting pharmacokinetic properties.
- Synthetic Utility : The tert-butyl carbamate group in both compounds facilitates deprotection under acidic conditions, making them versatile intermediates. However, the azetidine derivative’s strain may necessitate milder reaction conditions to avoid decomposition.
Preparation Methods
Starting Material Preparation and Protection
- N-Boc Azetidine Formation: Azetidine is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to yield tert-butyl azetidine-1-carboxylate. This step protects the nitrogen and facilitates subsequent functionalization.
Cyclopropyl Group Introduction
Cyclopropylation: The cyclopropyl substituent can be introduced by reacting the Boc-protected azetidine intermediate with cyclopropylcarbinol under catalytic conditions, such as palladium on carbon (Pd/C), which promotes alkylation or cyclopropanation at the 3-position.
Alternative methods include [2+1] cycloaddition reactions or alkylation of pre-functionalized azetidine intermediates to install the cyclopropyl ring.
Hydroxyl Group Installation at the 3-Position
Hydroxymethylation: A key step involves the conversion of a cyano or formyl intermediate to the hydroxy derivative. For example, tert-butyl 3-cyanoazetidine-1-carboxylate can be treated with n-butyllithium and 1-hydroxymethyl-1H-benzotriazole at low temperature (-78°C) to introduce a hydroxymethyl group, followed by aqueous workup to yield the hydroxyazetidine derivative.
Alternative routes include reduction or nucleophilic addition to formylated intermediates, converting aldehyde groups to alcohols.
Representative Reaction Conditions and Yields
Step | Reagents & Conditions | Notes |
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N-Boc protection | Azetidine + tert-butyl chloroformate + triethylamine | Room temperature, standard organic solvent |
Cyclopropylation | Cyclopropylcarbinol + Pd/C catalyst | Mild heating, inert atmosphere |
Hydroxymethylation | n-Butyllithium + 1-hydroxymethyl-1H-benzotriazole, THF, -78°C | Low temperature for regioselectivity |
Workup | Saturated ammonium chloride solution, extraction | Purification by silica gel chromatography |
The hydroxymethylation step typically requires strict temperature control (-78°C) to prevent side reactions and ensure high selectivity.
Purification is commonly achieved by silica gel column chromatography or recrystallization to obtain analytically pure compounds.
Analytical Characterization Supporting Preparation
NMR Spectroscopy (¹H, ¹³C): Confirms the presence of the cyclopropyl ring and hydroxyl group; cyclopropyl protons resonate at δ 0.5–1.5 ppm, hydroxyl protons are typically broad signals.
Mass Spectrometry (HRMS): Validates molecular weight and fragmentation consistent with the target compound.
X-ray Crystallography: Used to confirm stereochemistry and ring conformation when single crystals are available.
Summary Table of Preparation Methods
Method Step | Key Reagents/Conditions | Outcome/Notes |
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Boc Protection | tert-butyl chloroformate, triethylamine | Protects azetidine nitrogen |
Cyclopropyl Introduction | Cyclopropylcarbinol, Pd/C catalyst | Introduces cyclopropyl group at C-3 |
Hydroxyl Installation | n-Butyllithium, 1-hydroxymethyl-1H-benzotriazole, THF, -78°C | Hydroxymethylation at C-3, followed by aqueous workup |
Purification | Silica gel chromatography or recrystallization | Ensures high purity |
Research Findings and Notes
The use of low temperatures (-78°C) during the hydroxymethylation step is crucial for selectivity and yield.
The tert-butyl carbamate (Boc) group is an effective protecting group that stabilizes the azetidine nitrogen during multi-step synthesis.
The cyclopropyl group introduction often requires catalytic conditions and careful control to avoid ring strain-induced side reactions.
The synthetic routes are adaptable to scale-up with industrial optimization focusing on reaction parameters such as temperature, catalyst loading, and solvent choice to maximize yield and purity.
Analytical techniques including NMR, HRMS, and X-ray crystallography are essential for confirming the structure and purity of intermediates and final products.
Q & A
Q. What are the standard synthetic routes for Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate, and what key reaction conditions are employed?
The synthesis typically involves multi-step sequences, starting with cyclopropane ring formation and subsequent functionalization. For example, cyclopropylamine may react with thiocyanate to form intermediates like triazole derivatives, followed by oxidation or reduction steps. Common reagents include hydrogen peroxide (oxidation) and lithium aluminum hydride (reduction). The tert-butyl group is introduced via nucleophilic substitution or carbamate protection . Solvents like dichloromethane and catalysts such as DMAP (4-dimethylaminopyridine) are used to enhance reaction efficiency .
Q. How is the structural elucidation of this compound performed in academic research?
Structural confirmation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, X-ray diffraction (XRD) resolves stereochemistry and hydrogen-bonding networks in analogs like tert-butyl spiropyrrolidine derivatives . Computational tools (e.g., PubChem’s Lexichem TK) generate IUPAC names and canonical SMILES for validation .
Q. What are the primary challenges in purifying this compound?
Purification often requires column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. The presence of polar functional groups (e.g., hydroxyl) may necessitate silica gel or reverse-phase HPLC. Impurities from incomplete Boc-deprotection or cyclopropane ring opening must be monitored via TLC or LC-MS .
Advanced Research Questions
Q. How can competing side reactions during synthesis be mitigated to optimize yield?
Competing pathways, such as over-oxidation of sulfanyl groups to sulfones or undesired ring-opening, are controlled by adjusting reaction stoichiometry and temperature. For example, low-temperature (0–20°C) acylation in dichloromethane minimizes epimerization . Computational modeling (DFT) predicts steric and electronic effects of the cyclopropyl group, guiding reagent selection .
Q. What analytical strategies resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or IR data are addressed by cross-validating with structurally similar compounds (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate or tert-butyl 3-methoxyazetidine derivatives). Comparative studies using 2D NMR (COSY, HSQC) and isotopic labeling clarify ambiguous signals .
Q. How does the cyclopropyl group influence the compound’s reactivity in ring-opening or functionalization reactions?
The cyclopropane ring’s strain enhances susceptibility to electrophilic attack. For instance, acid-catalyzed ring-opening forms linear intermediates, while transition-metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) exploit the cyclopropyl moiety as a directing group. Kinetic studies using stopped-flow spectroscopy quantify reaction rates under varying pH conditions .
Q. What computational methods are used to predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes like cytochrome P450 or kinases. Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites, aiding in rational drug design .
Q. What challenges arise in scaling up the synthesis, and how are they addressed?
Gram-scale synthesis faces issues with exothermic reactions and solvent compatibility. Continuous flow reactors improve heat dissipation, while green solvents (e.g., 2-MeTHF) replace dichloromethane. Process analytical technology (PAT) monitors real-time reaction progress via in-line FTIR .
Methodological Tables
Reaction Optimization | Key Parameters | Outcome |
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Boc-deprotection | TFA in DCM, 0°C → RT | 95% yield |
Cyclopropane functionalization | Pd(OAc)₂, DPPF ligand | 80% regioselectivity |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.